molecular formula C9H24N4 B1583958 Tris(3-aminopropyl)amine CAS No. 4963-47-7

Tris(3-aminopropyl)amine

Cat. No.: B1583958
CAS No.: 4963-47-7
M. Wt: 188.31 g/mol
InChI Key: QMXSDTGNCZVWTB-UHFFFAOYSA-N
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Description

Tris(3-aminopropyl)amine, also known as this compound, is a chemical compound with the molecular formula C9H24N4. It is a tetraamine with three primary amine groups attached to a central nitrogen atom through propyl chains. This compound is widely used in various fields due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(3-aminopropyl)amine can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia, followed by hydrogenation. The process typically involves the following steps:

    Acrylonitrile Reaction: Acrylonitrile is reacted with ammonia to form 3-aminopropionitrile.

    Hydrogenation: The 3-aminopropionitrile is then hydrogenated in the presence of a catalyst, such as Raney nickel, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tris(3-aminopropyl)amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary and tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides and sulfonates are typical electrophiles used in substitution reactions.

Major Products:

    Oxidation: Amine oxides.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Tris(3-aminopropyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex molecules.

    Biology: It is employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.

    Medicine: It is investigated for its potential use in drug delivery systems and as a component in therapeutic formulations.

    Industry: It is used in the production of polymers, resins, and as a curing agent in epoxy formulations.

Comparison with Similar Compounds

    Tris(2-aminoethyl)amine: Similar structure but with ethyl chains instead of propyl chains.

    Diethylenetriamine: Contains two ethylene groups and three amine groups.

    Triethylenetetramine: Contains three ethylene groups and four amine groups.

Uniqueness: Tris(3-aminopropyl)amine is unique due to its propyl chains, which provide greater flexibility and spacing between the amine groups compared to its ethyl analogs. This structural difference can influence its reactivity and binding properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N',N'-bis(3-aminopropyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXSDTGNCZVWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338164
Record name Tris(3-aminopropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4963-47-7
Record name Tris(3-aminopropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(3-aminopropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(2-cyanoethyl)amine (2.80 g, 15.9 mmol) was dissolved in BH3.THF and refluxed under nitrogen for 48 h. MeOH (ca. 20 cm3) was added dropwise to the solution with vigorous stirring until no more gas was evolved. The solution was evaporated to dryness under vacuum and the resultant white precipitate refluxed in 6M hydrochloric acid (250 cm3) until the solution cleared. The hydrochloric acid was removed under reduced pressure and the resultant solid was dissolved in the minimum amount of water. The solution was divided up into two portions. Each portion was applied to a basic ion exchange column (DOWEX ion exchange resin, 20-50 mesh) and the amine eluted in water (ca. 250 cm3). The water was removed under reduced pressure to yield Tris(3-aminopropyl)amine (1.78 g, 59%) as a clear oil.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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